molecular formula C13H17Cl3N5P B2971890 N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine CAS No. 85978-87-6

N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine

Cat. No.: B2971890
CAS No.: 85978-87-6
M. Wt: 380.64
InChI Key: XDMBQPFRINGCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: is a complex organophosphorus compound. This compound is characterized by its unique triazaphosphinine ring structure, which includes a phosphorus atom bonded to nitrogen and carbon atoms. The presence of multiple methyl groups and a trichloromethyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine typically involves the following steps:

    Formation of the Triazaphosphinine Ring: This can be achieved through the cyclization of appropriate precursors, such as phosphine derivatives and azides, under controlled conditions.

    Introduction of Substituents: The phenyl and trichloromethyl groups can be introduced through substitution reactions, often using reagents like phenyl halides and trichloromethylating agents.

    Methylation: The methyl groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphines or other reduced species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or trichloromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halides, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield phosphine oxides.

    Reduction: Can produce phosphines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine involves its interaction with molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression or DNA damage.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the trichloromethyl group.

    N~2~,N~2~,N~2~,N~2~-tetramethyl-4-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the phenyl group.

Uniqueness

N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine is unique due to the presence of both phenyl and trichloromethyl groups, which contribute to its distinct chemical properties and reactivity

Properties

IUPAC Name

2-N,2-N,2-N',2-N'-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-2,4,6-triene-2,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl3N5P/c1-20(2)22(21(3)4)18-11(10-8-6-5-7-9-10)17-12(19-22)13(14,15)16/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBQPFRINGCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3N5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.